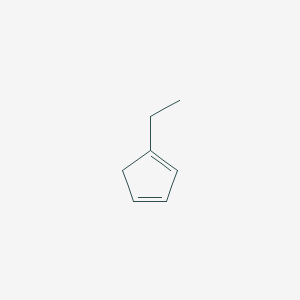

Ethylcyclopentadiene

Description

Structure

3D Structure

Properties

CAS No. |

26519-92-6 |

|---|---|

Molecular Formula |

C7H10 |

Molecular Weight |

94.15 g/mol |

IUPAC Name |

1-ethylcyclopenta-1,3-diene |

InChI |

InChI=1S/C7H10/c1-2-7-5-3-4-6-7/h3-5H,2,6H2,1H3 |

InChI Key |

IQSUNBLELDRPEY-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=CC1 |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Ethylcyclopentadiene from cyclopentadiene and ethylene

An In-depth Technical Guide on the Synthesis of Ethylcyclopentadiene from Cyclopentadiene (B3395910) and Ethylene (B1197577)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethylcyclopentadiene from the direct reaction of cyclopentadiene and ethylene. The primary method detailed is a vapor-phase thermal reaction, which yields a mixture of 1-ethylcyclopentadiene and 2-ethylcyclopentadiene. This document includes detailed experimental protocols, quantitative data, and logical diagrams to facilitate understanding and replication of the synthesis.

Reaction Overview

The synthesis of ethylcyclopentadiene from cyclopentadiene and ethylene proceeds via a vapor-phase thermal reaction. This process leads to the formation of an equimolar mixture of 1- and 2-ethylcyclopentadiene.[1][2] The reaction is typically carried out in a flow microreactor at atmospheric pressure.[3]

Reaction: Cyclopentadiene + Ethylene → 1-Ethylcyclopentadiene + 2-Ethylcyclopentadiene

Quantitative Data

The following table summarizes the reported yield of ethylcyclopentadiene at various reaction temperatures. The conversion of cyclopentadiene and the selectivity for ethylcyclopentadiene are also presented.

| Temperature (°C) | Cyclopentadiene Conversion (%) | Ethylcyclopentadiene Selectivity (%) | Ethylcyclopentadiene Yield (%) | Reference |

| 530 | Not Reported | Not Reported | 5.0 | [3] |

| 550 | Not Reported | 47 | 6.9 | [3] |

| 570 | Not Reported | 52 | 7.4 | [3] |

| 590 | Not Reported | 48 | Not Reported | [3] |

Experimental Protocol

This section details the experimental setup and procedure for the vapor-phase synthesis of ethylcyclopentadiene.

Materials and Equipment

-

Reactants:

-

Dicyclopentadiene (B1670491) (precursor to cyclopentadiene)

-

Ethylene gas

-

-

Apparatus:

-

Apparatus for the depolymerization of dicyclopentadiene (e.g., a flask with a fractionating column and condenser)[4]

-

Conventional flow microreactor

-

Electric furnace

-

Gas flow controllers for ethylene and a carrier gas (e.g., nitrogen)

-

Syringe pump for feeding liquid cyclopentadiene

-

Cold trap (e.g., Dry Ice-acetone bath) for product collection

-

Gas chromatograph (GC) for product analysis

-

Preparation of Cyclopentadiene

Cyclopentadiene is unstable at room temperature and readily dimerizes to dicyclopentadiene.[5] Therefore, monomeric cyclopentadiene must be freshly prepared before the reaction by cracking dicyclopentadiene.

-

Procedure:

-

Set up a distillation apparatus with a flask containing dicyclopentadiene.

-

Heat the dicyclopentadiene to its cracking temperature (around 170 °C).[5]

-

Slowly distill the monomeric cyclopentadiene (boiling point: 41-42 °C) and collect it in a receiver cooled in an ice bath.

-

The freshly distilled cyclopentadiene should be used immediately.

-

Vapor-Phase Thermal Reaction

-

Reactor Setup:

-

A conventional flow microreactor is packed with an inert material like silicon carbide to ensure uniform heating.[3]

-

The reactor is placed inside an electric furnace to maintain the desired reaction temperature.

-

The inlet of the reactor is connected to the ethylene gas supply (via a mass flow controller) and the cyclopentadiene feed line (via a syringe pump and a vaporizer). A carrier gas such as nitrogen can also be introduced.

-

The outlet of the reactor is connected to a cold trap to condense the products.

-

-

Reaction Procedure:

-

Heat the furnace to the desired reaction temperature (e.g., 550-570 °C).[3]

-

Set the flow rate of ethylene gas using the mass flow controller.

-

Introduce freshly prepared cyclopentadiene into a vaporizer and then into the reactor using a syringe pump. The molar ratio of ethylene to cyclopentadiene should be controlled.

-

The vaporized reactants pass through the heated microreactor where the thermal reaction occurs.

-

The product stream exiting the reactor is passed through a cold trap to condense the ethylcyclopentadiene and any unreacted cyclopentadiene.

-

The non-condensable gases (excess ethylene and carrier gas) are vented.

-

Product Analysis and Purification

-

Analysis:

-

The collected liquid product is analyzed by gas chromatography (GC) to determine the conversion of cyclopentadiene and the selectivity and yield of ethylcyclopentadiene isomers.

-

-

Purification:

-

Fractional distillation can be employed to separate the ethylcyclopentadiene isomers from unreacted cyclopentadiene and any high-boiling byproducts.

-

Logical Workflow and Reaction Pathway

The following diagrams illustrate the experimental workflow and the reaction pathway for the synthesis of ethylcyclopentadiene.

References

- 1. A NEW SYNTHESIS OF ETHYL CYCLOPENTADIENE FROM CYCLOPENTADIENE AND ETHYLENE | Semantic Scholar [semanticscholar.org]

- 2. academic.oup.com [academic.oup.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Click Chemistry with Cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of Ethylcyclopentadiene

An In-depth Technical Guide to the Physical and Chemical Properties of Ethylcyclopentadiene

Introduction

Ethylcyclopentadiene (C₇H₁₀) is an organic compound that belongs to the class of cyclic dienes. It is a derivative of cyclopentadiene (B3395910), featuring an ethyl group substituent on the five-membered ring. Due to the conjugated diene system, ethylcyclopentadiene is highly reactive and serves as a versatile precursor in organic and organometallic synthesis. A critical characteristic of cyclopentadienes is their propensity to undergo spontaneous Diels-Alder dimerization at room temperature. Consequently, ethylcyclopentadiene is typically stored and handled as its more stable dimer, diethyldicyclopentadiene (B3031931) (C₁₄H₂₀). The monomeric form can be readily regenerated by thermal cracking (a retro-Diels-Alder reaction) of the dimer.[1][2] This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of both monomeric and dimeric forms of ethylcyclopentadiene, tailored for professionals in research and development.

Physical Properties

The physical properties of ethylcyclopentadiene and its dimer differ significantly due to the doubling of molecular weight and changes in molecular structure. The data presented below is a compilation from various sources.

Ethylcyclopentadiene (Monomer)

Ethylcyclopentadiene exists as a mixture of isomers (e.g., 1-ethyl-, 2-ethyl-, and 5-ethylcyclopenta-1,3-diene).[3][4][5] The properties can vary slightly depending on the specific isomeric composition.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₀ | [6][7] |

| Molecular Weight | 94.15 g/mol | [7] |

| Appearance | Colorless Liquid | [8] (inferred) |

| Boiling Point | 108.6 ± 7.0 °C at 760 mmHg | [9] |

| Density | 0.8 ± 0.1 g/cm³ | [9] |

| Flash Point | 0.5 ± 13.0 °C | [9] |

| Refractive Index | 1.472 | [9] |

| Vapor Pressure | 30.1 ± 0.1 mmHg at 25°C | [9] |

| Solubility | Insoluble in water; Soluble in organic solvents. | [2][10] |

Diethyldicyclopentadiene (Ethylcyclopentadiene Dimer)

The dimer is a mixture of isomers and is the common commercial form of the compound.[11][12]

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₂₀ | [8][11] |

| Molecular Weight | 188.31 g/mol | [8][11] |

| Appearance | Colorless to slightly yellow liquid | [8][11] |

| Boiling Point | ~191 °C | [8][11] |

| Density | 0.924 g/mL at 25 °C | [8][13] |

| Flash Point | 185 °F (~85 °C) | [8][13] |

| Refractive Index | n20/D 1.496 | [8][13] |

Chemical Properties and Reactivity

The chemistry of ethylcyclopentadiene is dominated by its conjugated diene system and the acidic nature of the methylene (B1212753) protons.

Dimerization and Thermal Cracking

Like its parent compound, ethylcyclopentadiene spontaneously dimerizes at room temperature through a [4+2] cycloaddition (Diels-Alder reaction). The dimer is more stable for storage. The monomer can be regenerated by heating the dimer, which initiates a retro-Diels-Alder reaction. This reversible process is fundamental to its practical use.

Caption: Reversible dimerization of ethylcyclopentadiene.

Diels-Alder Reactions

Ethylcyclopentadiene is a reactive diene in Diels-Alder reactions with various dienophiles. This reactivity allows for the synthesis of complex bicyclic structures, which are valuable building blocks in organic synthesis.[14][15]

Caption: General workflow of a Diels-Alder reaction.

Polymerization

Ethylcyclopentadiene and its dimer are important monomers in polymer science.

-

Ring-Opening Metathesis Polymerization (ROMP): The dimer, diethyldicyclopentadiene, can undergo ROMP to produce cycloolefin copolymers with high transparency, good chemical resistance, and low density.[14] These polymers find use in optical lenses and specialty packaging.[14]

-

Cationic Polymerization: Dicyclopentadiene derivatives can be polymerized via cationic mechanisms, often initiated by organometallic catalysts.[16]

-

Copolymerization: It can be copolymerized with other monomers like ethylene (B1197577) to modify the properties of polyolefins.[17][18]

Organometallic Chemistry

Ethylcyclopentadiene is a key precursor to the ethylcyclopentadienyl (EtCp) ligand in organometallic chemistry.[19] The methylene protons are sufficiently acidic to be removed by a strong base, yielding the ethylcyclopentadienyl anion. This anion is then reacted with metal halides to form metallocene complexes, such as derivatives of ferrocene.[20] These organometallic compounds are widely used as catalysts in organic synthesis and polymerization.[19]

Caption: Synthesis of an ethyl-substituted metallocene.

Experimental Protocols

Synthesis of Ethylcyclopentadiene

Method 1: From Cyclopentadiene and Ethylene (Vapor-Phase) A study by Akimoto et al. describes the formation of an equimolar mixture of 1- and 2-ethylcyclopentadiene through a vapor-phase thermal reaction of cyclopentadiene with ethylene.[3][21] This industrial-style method requires specialized high-temperature and pressure equipment.

Method 2: From Cyclopentadiene and Ethyl Bromide (Laboratory Scale) A more accessible laboratory synthesis involves the alkylation of cyclopentadiene using a phase-transfer catalyst.[22]

-

Reactants and Reagents:

-

Cyclopentadiene (freshly cracked from dicyclopentadiene)

-

Ethyl bromide

-

Tetrabutylammonium (B224687) bromide (Phase-Transfer Catalyst)

-

Sodium hydroxide (B78521) solution (8 M)

-

Water

-

-

Procedure:

-

To a flask equipped with a dropping funnel and a thermometer, add tetrabutylammonium bromide, ethyl bromide, and freshly cracked cyclopentadiene.[22]

-

Stir the mixture at room temperature.[22]

-

Slowly add the 8 M sodium hydroxide solution dropwise while continuing to stir.[22]

-

Allow the reaction to proceed for approximately 6 hours with vigorous stirring.[22]

-

After the reaction is complete, transfer the mixture to a separatory funnel and allow the layers to separate.[22]

-

Collect the upper organic layer.[22]

-

Wash the organic layer with water to remove any remaining sodium hydroxide and catalyst.[22]

-

The resulting organic layer contains ethylcyclopentadiene. Purity can be assessed by gas chromatography, with reported yields around 82.6%.[22]

-

Caption: Laboratory synthesis of ethylcyclopentadiene.

Purification and Generation of Monomer

To obtain pure monomeric ethylcyclopentadiene, thermal cracking of the dimer is required.

-

Apparatus: A distillation setup consisting of a heating mantle, a reaction vessel (for the dimer), a heated fractionating column, and a chilled receiving flask.

-

Procedure:

-

Charge the dimer of ethylcyclopentadiene into the reaction vessel.[23]

-

Heat the vessel to a temperature around 200 °C to initiate the retro-Diels-Alder reaction.[23]

-

Maintain the fractionating column at a temperature above the boiling point of the monomer (~109 °C) but well below the boiling point of the dimer (~191 °C). A temperature of around 50°C is suggested to prevent condensation of high-boiling impurities while allowing the monomer to pass.[23]

-

The lower-boiling ethylcyclopentadiene monomer will distill over.

-

Collect the monomer in a receiving flask cooled to a low temperature (e.g., in an ice bath or refrigerator) to prevent immediate re-dimerization.[1] The monomer should be used promptly after cracking.

-

Applications in Research and Industry

-

Polymers and Resins: Ethylcyclopentadiene and its dimer are used to produce specialty polymers and resins with applications in high-performance materials.[8][11]

-

Organometallic Catalysts: As a ligand precursor, it is fundamental to the synthesis of catalysts used in various chemical transformations.[11][14]

-

Organic Synthesis: It serves as a versatile building block for creating complex cyclic and bicyclic molecules via the Diels-Alder reaction.[11]

Relevance to Drug Development

While ethylcyclopentadiene itself is not directly cited as a therapeutic agent, its organometallic derivatives have shown significant potential in medicinal chemistry. Ferrocene derivatives, which can be synthesized from cyclopentadienyl (B1206354) ligands, exhibit a range of biological activities.[19] For example, ferrocene-containing analogues of existing drugs like tamoxifen (B1202) have demonstrated enhanced cytotoxic activity, making them of interest in the development of novel anticancer agents.[19] The unique structural and redox properties of these organometallic compounds offer a promising avenue for designing new classes of therapeutic molecules.[19]

References

- 1. ICSC 0857 - CYCLOPENTADIENE [inchem.org]

- 2. CYCLOPENTADIENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. A NEW SYNTHESIS OF ETHYL CYCLOPENTADIENE FROM CYCLOPENTADIENE AND ETHYLENE | Semantic Scholar [semanticscholar.org]

- 4. Page loading... [guidechem.com]

- 5. 1,3-Cyclopentadiene, 2-ethyl | C7H10 | CID 528176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Ethylcyclopentadiene Cracked Dimer | C7H10 | CID 92883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Ethylcyclopentadiene dimer [chembk.com]

- 9. 5-ETHYL-CYCLOPENTA-1,3-DIENE | CAS#:22516-13-8 | Chemsrc [chemsrc.com]

- 10. 1-ETHYLCYCLOPENTENE [chembk.com]

- 11. Diethyldicyclopentadiene | Ethylcyclopentadiene dimer | (C2H5C5H5)2 – Ereztech [ereztech.com]

- 12. labsolu.ca [labsolu.ca]

- 13. Diethyldicyclopentadiene | 307496-25-9 [chemicalbook.com]

- 14. Buy Diethyldicyclopentadiene | 874651-66-8 [smolecule.com]

- 15. chempap.org [chempap.org]

- 16. BJOC - Synthesis of polydicyclopentadiene using the Cp2TiCl2/Et2AlCl catalytic system and thin-layer oxidation of the polymer in air [beilstein-journals.org]

- 17. poj.ippi.ac.ir [poj.ippi.ac.ir]

- 18. researchgate.net [researchgate.net]

- 19. ethesis.nitrkl.ac.in [ethesis.nitrkl.ac.in]

- 20. CID 11986721 | C12H14Fe-6 | CID 11986721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

- 22. 5-ETHYL-CYCLOPENTA-1,3-DIENE synthesis - chemicalbook [chemicalbook.com]

- 23. US20010047120A1 - Process for producing cyclopentadiene or derivatives thereof and apparatus for the same, and process for producing metallocenes or derivatives thereof - Google Patents [patents.google.com]

Characterization of Isomeric Ethylcyclopentadiene Mixtures: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ethylcyclopentadiene (Et-Cp), a substituted cyclopentadiene (B3395910), is a valuable precursor in the synthesis of various organometallic complexes, including metallocenes used as catalysts in polymerization and other organic transformations. As the synthesis of Et-Cp typically results in a mixture of rapidly interconverting isomers, a thorough characterization of this mixture is crucial for understanding its reactivity, ensuring reproducibility in subsequent reactions, and meeting regulatory standards in drug development processes where its derivatives may be employed. This guide provides a comprehensive overview of the analytical methodologies for the characterization of isomeric mixtures of ethylcyclopentadiene.

The Isomeric Landscape of Ethylcyclopentadiene

The ethyl group on the cyclopentadiene ring can be positioned at three different carbon atoms, leading to three constitutional isomers: 1-ethylcyclopentadiene, 2-ethylcyclopentadiene, and 5-ethylcyclopentadiene. These isomers are in a dynamic equilibrium, readily interconverting through a series of[1][2]-hydride shifts (sigmatropic rearrangements). The 5-ethyl isomer is often a minor component. At room temperature and above, this isomerization is rapid, making the isolation of a single isomer challenging. Furthermore, these monomers readily undergo Diels-Alder dimerization to form diethyldicyclopentadiene.

Due to the challenges in isolating individual isomers, characterization is typically performed on the equilibrium mixture. The primary analytical techniques employed for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical Characterization Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating the isomers and identifying them based on their mass-to-charge ratio (m/z) and fragmentation patterns.

Experimental Protocol:

-

Sample Preparation: The ethylcyclopentadiene dimer (diethyldicyclopentadiene) is subjected to thermal cracking (retro-Diels-Alder reaction) to generate the monomeric isomer mixture. This is typically achieved by heating the dimer and distilling the lower-boiling monomers. The freshly cracked monomer mixture should be used immediately for analysis to minimize dimerization.

-

GC Conditions:

-

Instrument: A gas chromatograph coupled to a mass spectrometer (e.g., Shimadzu GCMS-QP 2010).[3]

-

Column: A non-polar capillary column, such as a HP-PONA (dimethylpolysiloxane) or equivalent (e.g., 50 m x 0.20 mm x 0.50 µm film thickness).[3]

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: An initial temperature of 40 °C held for 5 minutes, followed by a ramp of 5-10 °C/min to a final temperature of 250 °C.[4]

-

MS Detector: Electron ionization (EI) at 70 eV.

-

Mass Range: m/z 35-350.

-

Data Presentation:

The expected outcome of the GC-MS analysis is a chromatogram showing distinct peaks for the different ethylcyclopentadiene isomers, followed by peaks for any dimers or other byproducts. The Kovats retention indices, which are less dependent on the specific experimental conditions than retention times, can be calculated using a series of n-alkane standards to aid in isomer identification.[3]

Table 1: Expected GC-MS Data for Ethylcyclopentadiene Isomers

| Isomer | Expected Retention Order | Molecular Ion (m/z) | Key Fragmentation Ions (m/z) |

| 1-Ethylcyclopentadiene | First to elute | 94 | 79, 66, 65, 39 |

| 2-Ethylcyclopentadiene | Intermediate | 94 | 79, 66, 65, 39 |

| 5-Ethylcyclopentadiene | Last to elute (of monomers) | 94 | 79, 66, 65, 39 |

Note: The exact retention order and fragmentation patterns are predicted based on data for similar compounds like methylcyclopentadiene (B1197316) and may vary based on specific analytical conditions. The molecular ion for all isomers will be at m/z 94, corresponding to the molecular weight of C₇H₁₀.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in the molecule, allowing for the identification and quantification of the different isomers in the mixture.

Experimental Protocol:

-

Sample Preparation: A sample of the freshly cracked ethylcyclopentadiene isomer mixture is dissolved in a deuterated solvent (e.g., CDCl₃, C₆D₆). Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing.

-

NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

Experiments:

-

¹H NMR: Provides information on the number of different types of protons and their neighboring protons through chemical shifts and coupling constants.

-

¹³C NMR: Indicates the number of non-equivalent carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for unambiguously assigning the proton and carbon signals to specific positions within each isomer, especially in a complex mixture.[5][6]

-

Data Presentation:

The ¹H and ¹³C NMR spectra of the ethylcyclopentadiene mixture will show a superposition of signals corresponding to each isomer present. The relative abundance of each isomer can be determined by integrating the corresponding signals in the ¹H NMR spectrum.

Table 2: Predicted ¹H NMR Chemical Shifts (δ, ppm) for Ethylcyclopentadiene Isomers

| Proton Environment | 1-Ethylcyclopentadiene | 2-Ethylcyclopentadiene | 5-Ethylcyclopentadiene |

| Ethyl Group | |||

| -CH₂- | ~2.3-2.5 (q) | ~2.3-2.5 (q) | ~1.4-1.6 (m) |

| -CH₃ | ~1.1-1.3 (t) | ~1.1-1.3 (t) | ~0.9-1.1 (t) |

| Ring Protons | |||

| Olefinic C-H | ~6.0-6.5 (m) | ~6.0-6.5 (m) | ~6.2-6.6 (m) |

| Allylic -CH₂- | ~2.9-3.1 (m) | ~2.9-3.1 (m) | - |

| Allylic C-H | - | - | ~2.8-3.0 (m) |

Table 3: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for Ethylcyclopentadiene Isomers

| Carbon Environment | 1-Ethylcyclopentadiene | 2-Ethylcyclopentadiene | 5-Ethylcyclopentadiene |

| Ethyl Group | |||

| -CH₂- | ~20-25 | ~20-25 | ~25-30 |

| -CH₃ | ~13-16 | ~13-16 | ~10-13 |

| Ring Carbons | |||

| Olefinic C | ~125-145 | ~125-145 | ~130-140 |

| Allylic CH₂ | ~40-45 | ~40-45 | - |

| Allylic CH | - | - | ~45-50 |

Disclaimer: The chemical shifts provided are estimates based on the analysis of similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Visualization of Workflows and Relationships

Isomerization Pathway

The dynamic equilibrium between the ethylcyclopentadiene isomers can be represented as a signaling pathway.

References

A Technical Guide to the Thermal Stability of 1-Ethylcyclopentadiene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethylcyclopentadiene, a substituted cyclopentadiene (B3395910), is a reactive diene with applications in organic synthesis and materials science. Understanding its thermal stability is crucial for safe handling, storage, and application, particularly in processes requiring elevated temperatures. This technical guide provides a comprehensive overview of the thermal behavior of 1-ethylcyclopentadiene, drawing upon established principles from related cyclopentadiene derivatives due to the limited direct experimental data on the title compound. The guide details the primary thermal degradation pathways, including isomerization and dimerization, and provides established experimental protocols for their characterization.

Introduction

Cyclopentadiene and its derivatives are well-known for their propensity to undergo [4+2] cycloaddition reactions, most notably dimerization. This process is thermally reversible, allowing for the regeneration of the monomer from its dimer. The rate of these reactions and the onset of irreversible decomposition are critical parameters for the practical use of these compounds. The presence of an ethyl group on the cyclopentadiene ring is expected to influence its reactivity and thermal stability through steric and electronic effects. This guide outlines the expected thermal behavior of 1-ethylcyclopentadiene and provides the necessary experimental framework to quantify its stability.

Primary Thermal Pathways: Isomerization and Dimerization

The thermal behavior of 1-ethylcyclopentadiene is primarily governed by two competing reversible processes: sigmatropic rearrangement (isomerization) and Diels-Alder dimerization.

Isomerization

1-Ethylcyclopentadiene can exist as three positional isomers: 1-ethyl-, 2-ethyl-, and 5-ethylcyclopentadiene. These isomers can interconvert through[1][2]-sigmatropic hydrogen shifts at elevated temperatures. This isomerization is a crucial factor to consider in kinetic studies, as the different isomers may exhibit varying reactivities in dimerization and other reactions.

Dimerization

The most significant thermal reaction of cyclopentadienes at moderate temperatures is dimerization via a Diels-Alder reaction. 1-Ethylcyclopentadiene acts as both the diene and the dienophile in this reaction, leading to the formation of a dicyclopentadiene (B1670491) derivative. The reaction typically yields a mixture of endo and exo isomers, with the endo isomer being the kinetically favored product.[3] At higher temperatures, the equilibrium shifts back towards the monomer, a process known as retro-Diels-Alder.

Quantitative Data (Comparative)

| Compound | Reaction | Temperature (°C) | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) | Reference |

| Cyclopentadiene | Dimerization | 120 | 1.13 x 10⁻³ M⁻¹s⁻¹ | 67-77 | [1][4] |

| Methylcyclopentadiene (B1197316) | Dimerization | 120 | 1.08 x 10⁻³ M⁻¹s⁻¹ | - | [1] |

| Cyclopentadiene | Decomposition | >150 | - | 20.9 kcal/mol (for dimerization as the first step) | [3][5] |

Experimental Protocols

To determine the thermal stability of 1-ethylcyclopentadiene, a combination of calorimetric and chromatographic techniques is recommended.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for determining the temperatures of thermal events such as melting, crystallization, and decomposition.[6][7] It can also be used to study reaction kinetics.[4][8]

Objective: To determine the onset temperature of dimerization and decomposition of 1-ethylcyclopentadiene.

Methodology:

-

Sample Preparation: A small, precisely weighed sample (1-5 mg) of freshly distilled 1-ethylcyclopentadiene is hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.

-

Instrument Setup:

-

Temperature Program: Heat the sample from a sub-ambient temperature (e.g., -50 °C) to a final temperature above the expected decomposition point (e.g., 300 °C) at a constant heating rate (e.g., 5, 10, 15, and 20 °C/min).

-

Atmosphere: Use an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

-

-

Data Analysis: The heat flow is recorded as a function of temperature. Exothermic events (e.g., dimerization, decomposition) will appear as peaks, while endothermic events (e.g., retro-Diels-Alder) will appear as troughs. The onset temperature of these peaks provides information on the thermal stability. By using multiple heating rates, kinetic parameters such as the activation energy can be calculated using methods like the Kissinger equation.[9]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to separate and identify the volatile products of thermal decomposition.[10][11][12] This provides insight into the decomposition pathways.

Objective: To identify the products of thermal degradation of 1-ethylcyclopentadiene at various temperatures.

Methodology:

-

Sample Preparation: A dilute solution of 1-ethylcyclopentadiene in a high-boiling, inert solvent (e.g., dodecane) is prepared.

-

Thermal Decomposition: The solution is heated in a sealed vial at a specific temperature for a defined period. This is repeated for a range of temperatures (e.g., 100 °C, 150 °C, 200 °C, 250 °C).

-

GC-MS Analysis:

-

An aliquot of the heated solution is injected into the GC-MS.

-

GC Conditions: A suitable capillary column (e.g., HP-5ms) is used with a temperature program designed to separate the monomer, isomers, dimers, and any decomposition products.

-

MS Conditions: The mass spectrometer is operated in electron ionization (EI) mode, and mass spectra are collected over a relevant mass range (e.g., m/z 30-400).

-

-

Data Analysis: The separated components are identified by comparing their mass spectra with a library (e.g., NIST) and their retention times with known standards, if available. Quantification can be performed using an internal standard.

Conclusion

While direct quantitative data on the thermal stability of 1-ethylcyclopentadiene is sparse, a robust understanding of its likely behavior can be extrapolated from closely related cyclopentadiene derivatives. The primary thermal pathways are isomerization and reversible dimerization, with irreversible decomposition occurring at higher temperatures. The provided experimental protocols for DSC and GC-MS offer a clear framework for researchers to precisely characterize the thermal stability of 1-ethylcyclopentadiene and other related compounds. Such data is essential for the safe and effective implementation of these versatile molecules in research and development.

References

- 1. researchgate.net [researchgate.net]

- 2. repository.gatech.edu [repository.gatech.edu]

- 3. pp.bme.hu [pp.bme.hu]

- 4. daneshyari.com [daneshyari.com]

- 5. research.tue.nl [research.tue.nl]

- 6. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 7. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. atct.anl.gov [atct.anl.gov]

- 10. Automated thermal extraction-desorption gas chromatography mass spectrometry: A multifunctional tool for comprehensive characterization of polymers and their degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Gas chromatography-mass spectrometry and high-performance liquid chromatographic analyses of thermal degradation products of common plastics - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Diels-Alder Reaction of Alkylcyclopentadienes

For Researchers, Scientists, and Drug Development Professionals

The Diels-Alder reaction, a cornerstone of synthetic organic chemistry, provides a powerful and atom-economical method for the construction of six-membered rings. This guide delves into the nuances of the Diels-Alder reaction involving alkyl-substituted cyclopentadienes, a class of dienes that introduces fascinating challenges and opportunities in stereoselectivity and regioselectivity. The resulting functionalized norbornene scaffolds are of significant interest in materials science and, notably, in the discovery and development of novel therapeutics.

Core Principles: Regioselectivity, Stereoselectivity, and Catalysis

The Diels-Alder reaction of an alkylcyclopentadiene with a dienophile is a pericyclic [4+2] cycloaddition. The substitution pattern on both the diene and dienophile dictates the outcome of the reaction in terms of which constitutional isomer (regioisomer) and which stereoisomer (endo or exo) is formed.

Regioselectivity: When an unsymmetrical alkylcyclopentadiene, such as 1-methylcyclopentadiene or 2-methylcyclopentadiene, reacts with an unsymmetrical dienophile, the alignment of the reactants determines the substitution pattern on the resulting norbornene ring. This regioselectivity is governed by the electronic properties of the substituents. Generally, the reaction proceeds to form the "ortho" or "para" adducts in favor over the "meta" product. The major regioisomer can often be predicted by considering the alignment of the most nucleophilic carbon on the diene with the most electrophilic carbon on the dienophile.[1]

Stereoselectivity: The Diels-Alder reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the product. Furthermore, the approach of the dienophile to the diene can result in two diastereomeric products: the endo and exo adducts. The endo product, where the dienophile's substituent is oriented under the diene's π-system in the transition state, is often the kinetically favored product due to secondary orbital interactions.[2] The exo product, which is typically more sterically favored and thus thermodynamically more stable, can become the major product under conditions of thermodynamic control (e.g., higher temperatures and longer reaction times).[3]

Lewis Acid Catalysis: The rate and selectivity of the Diels-Alder reaction can be significantly enhanced by the use of Lewis acid catalysts. Lewis acids coordinate to the dienophile, lowering its LUMO energy and increasing its electrophilicity, thereby accelerating the reaction.[4][5] This catalysis can also lead to increased endo-selectivity.[5][6] Common Lewis acids employed include aluminum chloride (AlCl₃), zinc chloride (ZnCl₂), and various organoaluminum and boron-based reagents.[7]

Quantitative Data on Diels-Alder Reactions of Alkylcyclopentadienes

The product distribution in the Diels-Alder reaction of alkylcyclopentadienes is highly dependent on the specific reactants and reaction conditions. The following tables summarize key quantitative data from the literature.

| Diene | Dienophile | Conditions | Endo:Exo Ratio | Yield (%) | Reference |

| Methylcyclopentadiene (B1197316) (mixture) | Maleic Anhydride (B1165640) | Ice bath, 30 min | Predominantly endo | >80 | [8] |

| Cyclopentadiene (B3395910) | Methyl Acrylate | Benzene, 18°C, 16 h | - | Complex mixture | [9] |

| Cyclopentadiene | Methyl Acrylate | AlCl₃ catalyst | 99:1 | - | [6] |

| Cyclopentadiene | Acrylonitrile | Various solvents | Low selectivity, solvent dependent | - | [10] |

| Cyclopentadiene | Methyl Vinyl Ketone | - | endo favored | - | [10] |

| Diene | Dienophile | Conditions | Major Regioisomer | Reference |

| 1-Methylcyclopentadiene | Acrylonitrile | - | High regioselectivity | [10] |

| 2-Methylcyclopentadiene | Acrylonitrile | - | Lower regioselectivity | [10] |

| 1-Substituted Dienes | Unsymmetrical Dienophiles | General | "ortho" (1,2-adduct) | [1] |

| 2-Substituted Dienes | Unsymmetrical Dienophiles | General | "para" (1,4-adduct) | [1] |

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for the Diels-Alder reaction of alkylcyclopentadienes.

Protocol 1: Synthesis of Methyl-5,6-dicarboxy-2-norbornene Anhydride Adducts[11]

Materials:

-

Methylcyclopentadiene dimer

-

Maleic anhydride (MA)

-

Centrifuge tube (15 mL) with cap

-

Ice bath

-

Vortex mixer

Procedure:

-

Thermal Cracking of Methylcyclopentadiene Dimer: Prepare freshly cracked methylcyclopentadiene by the thermal cracking of its dimer. This typically involves heating the dimer and distilling the monomer.

-

Reaction Setup: Place finely ground maleic anhydride (1.0 g, 10 mmol) in a 15 mL centrifuge tube and cool it in an ice bath.

-

Addition of Diene: Slowly and carefully add freshly cracked methylcyclopentadiene (2 mL) to the cooled maleic anhydride. Caution: The reaction is highly exothermic.

-

Reaction: Sporadically vortex the mixture to aid in the dissolution of the maleic anhydride. Once the maleic anhydride has completely dissolved, allow the reaction to proceed on ice for an additional 30 minutes. The product, a mixture of endo adducts, will precipitate.

-

Workup and Purification: The product can be purified by recrystallization. For separation of endo and exo isomers, techniques such as microwave irradiation to induce isomerization followed by column chromatography can be employed.[8]

Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction (General Procedure)

Materials:

-

Alkylcyclopentadiene

-

α,β-Unsaturated carbonyl compound (dienophile)

-

Lewis acid (e.g., AlCl₃, Et₂AlCl)

-

Anhydrous dichloromethane (B109758) (CH₂Cl₂)

-

Inert atmosphere (e.g., nitrogen or argon)

-

Standard glassware for anhydrous reactions

Procedure:

-

Reaction Setup: Under an inert atmosphere, dissolve the dienophile in anhydrous CH₂Cl₂ in a flame-dried flask and cool the solution to the desired temperature (e.g., -78 °C).

-

Addition of Lewis Acid: Slowly add the Lewis acid to the solution of the dienophile. Stir the mixture for a period to allow for complexation.

-

Addition of Diene: Add the freshly cracked alkylcyclopentadiene dropwise to the cooled mixture.

-

Reaction: Monitor the reaction by thin-layer chromatography (TLC).

-

Quenching and Workup: Once the reaction is complete, quench it by the slow addition of a suitable reagent (e.g., saturated aqueous NaHCO₃ solution). Allow the mixture to warm to room temperature, separate the organic layer, and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizing Reaction Pathways and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the complex relationships in these reactions.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The simplest Diels–Alder reactions are not endo-selective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. summit.sfu.ca [summit.sfu.ca]

- 9. Click Chemistry with Cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Stereochemistry of the Diels–Alder reaction: reaction of dienophiles with cyclopentadiene and methylcyclopentadiene - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the 1H NMR Spectrum of Ethylcyclopentadiene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of ethylcyclopentadiene. Due to the limited availability of specific experimental spectral data in public databases for the individual isomers of ethylcyclopentadiene (1-ethylcyclopentadiene, 2-ethylcyclopentadiene, and 5-ethylcyclopentadiene), this document presents a comprehensive overview based on established NMR principles and data from analogous substituted cyclopentadienes. The information herein is intended to serve as a valuable predictive and interpretive tool for researchers working with these and similar compounds.

Introduction to Ethylcyclopentadiene and its Isomers

Ethylcyclopentadiene (C₇H₁₀) is a cyclic diene that exists as a mixture of three principal isomers: 1-ethyl-1,3-cyclopentadiene, 2-ethyl-1,3-cyclopentadiene, and 5-ethyl-1,3-cyclopentadiene. These isomers can interconvert, particularly under thermal conditions, through a series of[1][2]-hydride shifts. The position of the ethyl group significantly influences the electronic environment of the protons in the cyclopentadienyl (B1206354) ring, resulting in distinct ¹H NMR spectra for each isomer. Understanding these spectral differences is crucial for the identification and characterization of these compounds in various chemical processes, including their use as ligands in organometallic chemistry and as precursors in organic synthesis.

Predicted ¹H NMR Spectral Data

The following tables summarize the predicted ¹H NMR spectral data for the three isomers of ethylcyclopentadiene. These predictions are based on the analysis of the spectra of related compounds such as methylcyclopentadiene (B1197316) and cyclopentadiene (B3395910) itself. Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference, and coupling constants (J) are given in Hertz (Hz).

Table 1: Predicted ¹H NMR Data for 1-Ethyl-1,3-cyclopentadiene

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |

| H2/H3 | 6.0 - 6.5 | Multiplet | - | 2H |

| H4 | 6.0 - 6.5 | Multiplet | - | 1H |

| H5 (CH₂) | ~2.9 | Broad Singlet | - | 2H |

| -CH₂CH₃ | ~2.3 | Quartet | J ≈ 7.5 | 2H |

| -CH₂CH₃ | ~1.1 | Triplet | J ≈ 7.5 | 3H |

Table 2: Predicted ¹H NMR Data for 2-Ethyl-1,3-cyclopentadiene

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |

| H1/H3 | 6.0 - 6.5 | Multiplet | - | 2H |

| H4 | 6.0 - 6.5 | Multiplet | - | 1H |

| H5 (CH₂) | ~2.9 | Broad Singlet | - | 2H |

| -CH₂CH₃ | ~2.4 | Quartet | J ≈ 7.5 | 2H |

| -CH₂CH₃ | ~1.2 | Triplet | J ≈ 7.5 | 3H |

Table 3: Predicted ¹H NMR Data for 5-Ethyl-1,3-cyclopentadiene

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |

| H1/H4 | 6.2 - 6.6 | Multiplet | - | 2H |

| H2/H3 | 6.0 - 6.4 | Multiplet | - | 2H |

| H5 (CH) | ~3.0 | Multiplet | - | 1H |

| -CH₂CH₃ | ~1.5 | Quintet (or dq) | J ≈ 7.4 | 2H |

| -CH₂CH₃ | ~0.9 | Triplet | J ≈ 7.4 | 3H |

Experimental Protocol: ¹H NMR Spectroscopy of Ethylcyclopentadiene

Given that cyclopentadiene and its derivatives can be reactive and air-sensitive, the following is a representative experimental protocol for acquiring a high-quality ¹H NMR spectrum.

1. Sample Preparation:

-

Solvent Selection: A deuterated solvent that is inert to the sample and provides good solubility is chosen. Deuterated chloroform (B151607) (CDCl₃) or deuterated benzene (B151609) (C₆D₆) are common choices. The solvent should be thoroughly dried and degassed to remove water and oxygen, which can broaden spectral lines.

-

Sample Concentration: Approximately 5-10 mg of the ethylcyclopentadiene sample is dissolved in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added to the solvent to provide a reference signal at 0.00 ppm.

-

Handling of Air-Sensitive Samples: If the sample is known to be air-sensitive, all manipulations should be carried out under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques). The NMR tube should be flame-sealed or equipped with a J. Young valve to maintain an inert atmosphere during data acquisition.

2. NMR Instrument Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence is typically used.

-

Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is employed to allow for full relaxation of the protons between scans.

-

Acquisition Time: An acquisition time of 2-4 seconds ensures good digital resolution.

-

-

Processing: The acquired free induction decay (FID) is processed with an appropriate window function (e.g., exponential multiplication with a line broadening factor of 0.3 Hz) followed by a Fourier transform. The resulting spectrum is then phased and baseline corrected.

Visualizing the Molecular Structures and Proton Environments

The following diagrams, generated using the DOT language, illustrate the structures of the ethylcyclopentadiene isomers and the labeling of the protons for spectral assignment.

Caption: Structure of 1-Ethyl-1,3-cyclopentadiene with proton labeling.

Caption: Structure of 2-Ethyl-1,3-cyclopentadiene with proton labeling.

Caption: Structure of 5-Ethyl-1,3-cyclopentadiene with proton labeling.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the analysis and interpretation of the ¹H NMR spectrum of an ethylcyclopentadiene sample.

Caption: Logical workflow for the analysis of a ¹H NMR spectrum.

This guide provides a foundational understanding of the ¹H NMR characteristics of ethylcyclopentadiene isomers. For definitive structural confirmation, it is recommended to supplement ¹H NMR data with other spectroscopic techniques such as ¹³C NMR, COSY, HSQC, and HMBC, as well as mass spectrometry.

References

In-Depth Technical Guide to the 13C NMR Spectrum of Ethylcyclopentadiene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of ethylcyclopentadiene. Due to its existence as a thermally unstable mixture of isomers, this guide synthesizes data from analogous compounds and spectroscopic principles to present a representative understanding of its 13C NMR characteristics.

Introduction

Ethylcyclopentadiene is a substituted cyclopentadiene (B3395910) that, like its parent compound, is prone to dimerization via Diels-Alder reactions and exists as a mixture of isomers. The primary isomers are 1-ethylcyclopentadiene, 2-ethylcyclopentadiene, and the less stable 5-ethylcyclopentadiene, which readily rearranges to the 1- and 2-isomers. This isomeric mixture complicates spectral analysis, as the resulting 13C NMR spectrum is a composite of signals from each constituent. Understanding the 13C NMR spectrum is crucial for characterizing this compound and its derivatives, which are important precursors in organometallic chemistry and materials science.

Predicted 13C NMR Spectral Data

| Carbon Atom | 1-Ethylcyclopentadiene | 2-Ethylcyclopentadiene | Predicted Chemical Shift (δ, ppm) | Justification |

| C1 | Substituted Olefinic | Olefinic | 145 - 155 | Alkyl substitution on a double bond causes a significant downfield shift. |

| C2 | Olefinic | Substituted Olefinic | 125 - 135 | |

| C3 | Olefinic | Olefinic | 128 - 138 | |

| C4 | Olefinic | Olefinic | 130 - 140 | |

| C5 | Methylene (B1212753) (sp³) | Methylene (sp³) | 40 - 50 | The sp³ hybridized carbon of the cyclopentadiene ring. |

| Ethyl -CH₂- | Ethyl Group | Ethyl Group | 20 - 30 | Typical range for a methylene carbon in an ethyl group. |

| Ethyl -CH₃ | Ethyl Group | Ethyl Group | 12 - 18 | Typical range for a methyl carbon in an ethyl group. |

Experimental Protocol for 13C NMR Acquisition

The acquisition of a high-quality 13C NMR spectrum of ethylcyclopentadiene requires careful consideration of its air sensitivity and isomeric nature. The following is a detailed methodology for such an experiment.

1. Sample Preparation (Air-Sensitive Protocol):

-

Degassing of Solvent: Use a deuterated solvent appropriate for the sample's solubility (e.g., benzene-d₆ or THF-d₈). The solvent must be thoroughly degassed to remove dissolved oxygen, which can affect spectral resolution and sample stability. This can be achieved by several freeze-pump-thaw cycles.

-

Inert Atmosphere: All manipulations of the ethylcyclopentadiene sample should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques to prevent oxidation and polymerization.

-

Sample Transfer: Freshly cracked ethylcyclopentadiene monomer should be dissolved in the degassed deuterated solvent within the inert atmosphere. The solution is then transferred to an NMR tube which is subsequently sealed with a septum or flame-sealed under vacuum.

-

Concentration: For 13C NMR, a relatively high concentration is desirable to obtain a good signal-to-noise ratio in a reasonable time. A concentration of 10-20% (v/v) is recommended.

2. NMR Spectrometer Setup and Data Acquisition:

-

Spectrometer Frequency: A high-field NMR spectrometer (e.g., 100 MHz or higher for ¹³C) is recommended for better spectral dispersion, which is crucial for resolving the signals from the different isomers.

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30) is typically used for routine 13C NMR.

-

Acquisition Parameters:

-

Spectral Width: A spectral width of approximately 250 ppm (e.g., -20 to 230 ppm) is sufficient to cover the expected chemical shift range.

-

Acquisition Time (AQ): An acquisition time of 1-2 seconds is standard.

-

Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for sufficient relaxation of the carbon nuclei, especially the quaternary carbons, although longer delays may be necessary for accurate quantitative analysis.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a large number of scans is required. Typically, several thousand scans (e.g., 1024 to 4096) are necessary to achieve an adequate signal-to-noise ratio.

-

Temperature: The experiment should be run at a controlled temperature, typically 298 K. It is important to note that the isomeric equilibrium of ethylcyclopentadiene is temperature-dependent.

-

3. Data Processing:

-

Fourier Transformation: The acquired Free Induction Decay (FID) is processed using an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: The transformed spectrum should be carefully phased and the baseline corrected to ensure accurate peak picking and integration.

-

Chemical Shift Referencing: The chemical shifts are referenced internally to the residual solvent signal (e.g., benzene-d₆ at 128.06 ppm).

Visualization of Carbon Environments

The following diagrams illustrate the distinct carbon environments in the two primary isomers of ethylcyclopentadiene.

Caption: Carbon numbering for 1-ethylcyclopentadiene and 2-ethylcyclopentadiene.

The logical workflow for identifying the carbon signals in the 13C NMR spectrum is based on their chemical environment.

Caption: Logic diagram for the interpretation of the 13C NMR spectrum.

The Striking Acidity Gap: A Technical Examination of Cyclopentadiene and Cyclopentane

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the fundamental principles governing the acidity of cyclopentadiene (B3395910) and its saturated counterpart, cyclopentane (B165970). A comprehensive analysis of their vast difference in acidity is presented, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying chemical phenomena. This document is intended to serve as a core reference for professionals in the fields of chemistry and drug development who require a deep understanding of carbon acidity.

Executive Summary

Cyclopentadiene exhibits an acidity that is orders of magnitude greater than that of cyclopentane, a phenomenon critical to understanding resonance, aromaticity, and the stability of carbanions. This guide provides a detailed comparison of their acidities, outlining the theoretical basis for this difference and presenting the experimental protocols used to quantify these properties. The exceptional stability of the cyclopentadienyl (B1206354) anion, a consequence of its aromatic character, is the cornerstone of cyclopentadiene's enhanced acidity. In stark contrast, the cyclopentyl anion lacks any significant stabilizing features, rendering cyclopentane an exceedingly weak acid.

Quantitative Acidity Data

The acidity of a compound is quantitatively expressed by its pKa value, which is the negative logarithm of the acid dissociation constant (Ka). A lower pKa value indicates a stronger acid. The pKa values for cyclopentadiene and cyclopentane, determined in dimethyl sulfoxide (B87167) (DMSO) and estimated for cyclopentane, are summarized in Table 1.

| Compound | Molecular Formula | Structure | pKa (in DMSO) | Reference(s) |

| Cyclopentadiene | C₅H₆ |  | 18.0 | [1][2] |

| Cyclopentane | C₅H₁₀ |  | ~50 | [3][4] |

Table 1: Comparison of pKa Values for Cyclopentadiene and Cyclopentane.

Theoretical Analysis: The Role of Aromaticity

The dramatic difference in acidity between cyclopentadiene and cyclopentane is a direct consequence of the stability of their respective conjugate bases. The principles of resonance and aromaticity are central to this explanation.

Deprotonation and Conjugate Base Formation

The acidity of a C-H bond is determined by the stability of the carbanion formed upon deprotonation. The respective deprotonation reactions for cyclopentadiene and cyclopentane are illustrated below.

Caption: Deprotonation of cyclopentadiene and cyclopentane.

The Aromatic Stabilization of the Cyclopentadienyl Anion

The conjugate base of cyclopentadiene, the cyclopentadienyl anion, is exceptionally stable due to its aromatic character.[5][6][7] Aromatic compounds must satisfy Hückel's rule, which requires a planar, cyclic, fully conjugated system with (4n + 2) π electrons (where n is a non-negative integer).

The cyclopentadienyl anion meets all of these criteria:

-

Cyclic: It is a five-membered ring.

-

Planar: The carbon atoms are sp² hybridized, resulting in a planar structure.

-

Fully Conjugated: Each carbon atom has a p-orbital, allowing for continuous overlap around the ring.

-

(4n + 2) π Electrons: The anion has six π electrons (four from the double bonds and two from the lone pair of the carbanion), which satisfies Hückel's rule for n=1.[5][6][7]

This delocalization of the negative charge over all five carbon atoms, as depicted in the resonance structures, significantly stabilizes the anion.

Caption: Stability comparison of conjugate bases.

In contrast, the deprotonation of cyclopentane results in a cyclopentyl anion. In this carbanion, the negative charge is localized on a single sp³ hybridized carbon atom. There is no resonance stabilization, and the anion is highly unstable. This instability makes the removal of a proton from cyclopentane extremely difficult, hence its remarkably high pKa.

Experimental Protocols

The determination of pKa values for compounds with such disparate acidities requires different experimental approaches.

Potentiometric Titration for pKa Determination of Cyclopentadiene in a Non-Aqueous Solvent

Due to the insolubility of cyclopentadiene in water and its weak acidity, its pKa is determined in a non-aqueous solvent, typically dimethyl sulfoxide (DMSO), via potentiometric titration.

Objective: To determine the pKa of cyclopentadiene by titrating a solution of cyclopentadiene in DMSO with a strong base in a non-aqueous solvent and monitoring the potential change.

Materials and Reagents:

-

Potentiometer with a glass electrode and a reference electrode suitable for non-aqueous solutions (e.g., Ag/AgCl in a non-aqueous electrolyte).

-

Automated burette.

-

Magnetic stirrer and stir bar.

-

Inert atmosphere glove box or Schlenk line (to exclude CO₂ and H₂O).

-

Cyclopentadiene (freshly distilled).

-

Anhydrous DMSO.

-

Titrant: 0.1 M solution of a strong, non-nucleophilic base in a non-aqueous solvent (e.g., potassium tert-butoxide in DMSO or tetrabutylammonium (B224687) hydroxide (B78521) in isopropanol).

-

Standard buffer solutions for non-aqueous systems for electrode calibration.

Procedure:

-

Preparation of Solutions: All solutions must be prepared under an inert atmosphere using anhydrous solvents to prevent interference from water and carbon dioxide.

-

Electrode Calibration: Calibrate the pH electrode using standard non-aqueous buffer solutions appropriate for the solvent system.

-

Sample Preparation: In a titration vessel under an inert atmosphere, prepare a dilute solution of freshly distilled cyclopentadiene in anhydrous DMSO (e.g., 0.01 M).

-

Titration:

-

Immerse the calibrated electrodes in the cyclopentadiene solution and begin stirring.

-

Add the titrant in small, precise increments using the automated burette.

-

Record the potential (in mV) after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the potential (mV) or pH reading versus the volume of titrant added.

-

Determine the equivalence point from the inflection point of the titration curve (or by analyzing the first or second derivative of the curve).

-

The pKa is equal to the pH at the half-equivalence point.

-

Kinetic Acidity Measurement for Cyclopentane

The extremely high pKa of cyclopentane makes its direct measurement by titration unfeasible. Instead, its acidity is often assessed through kinetic acidity measurements, which determine the rate of proton exchange with a labeled base. A common method involves tritium (B154650) exchange.

Objective: To determine the kinetic acidity of cyclopentane by measuring the rate of tritium incorporation from a tritiated solvent in the presence of a strong base.

Materials and Reagents:

-

Tritiated solvent (e.g., tritiated cyclohexylamine (B46788) or methanol).

-

Strong base (e.g., cesium cyclohexylamide or sodium methoxide).

-

Cyclopentane.

-

Scintillation counter.

-

Quenching agent.

-

Standard hydrocarbon with a known kinetic acidity for comparison.

Procedure:

-

Reaction Setup: In a sealed tube, a solution of the strong base in the tritiated solvent is prepared. Cyclopentane and a standard hydrocarbon are added.

-

Reaction: The mixture is heated at a constant temperature for a specific period to allow for tritium exchange to occur.

-

Quenching and Isolation: The reaction is quenched by the addition of a proton source (e.g., water). The hydrocarbon layer is separated, washed, and purified to remove any unincorporated tritium.

-

Analysis: The amount of tritium incorporated into the cyclopentane and the standard hydrocarbon is determined using a scintillation counter.

-

Calculation: The rate of tritium exchange for cyclopentane is calculated relative to the known rate of exchange for the standard hydrocarbon. This relative rate provides a measure of the kinetic acidity of cyclopentane.

Logical Workflow for Acidity Determination

The decision process for selecting an appropriate method for determining the acidity of a hydrocarbon is outlined below.

Caption: Workflow for determining hydrocarbon acidity.

Conclusion

The profound difference in acidity between cyclopentadiene and cyclopentane serves as a powerful illustration of the influence of molecular structure on chemical properties. The aromatic stabilization of the cyclopentadienyl anion is a key concept in organic chemistry with significant implications for reaction mechanisms and the design of novel chemical entities. The experimental determination of the pKa values for these and other weak carbon acids requires specialized techniques, such as non-aqueous potentiometric titrations and kinetic acidity measurements, which are essential tools for the modern chemist. This guide provides the foundational knowledge and procedural outlines necessary for a thorough understanding and practical application of these principles.

References

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. researchgate.net [researchgate.net]

- 3. Determination of the pKa and Concentration of NMR-Invisible Molecules and Sites Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

- 5. pKa determination by ¹H NMR spectroscopy - an old methodology revisited. [folia.unifr.ch]

- 6. researchgate.net [researchgate.net]

- 7. nonaqueous potentiometric titration: Topics by Science.gov [science.gov]

Ethylcyclopentadiene: A Comprehensive Technical Guide to Hazards and Safety Precautions

For Researchers, Scientists, and Drug Development Professionals

Published: December 15, 2025

This document provides an in-depth technical overview of the known and potential hazards associated with ethylcyclopentadiene, including its monomer and dimer forms. It is intended to serve as a crucial safety resource for professionals in research, scientific, and drug development fields who may handle this compound. This guide details physical and chemical properties, toxicological data, reactivity, and comprehensive safety protocols. Given the limited specific toxicological data for ethylcyclopentadiene, this guide also draws upon information from the parent compound, cyclopentadiene (B3395910), and its derivatives to provide a thorough assessment of potential risks.

Chemical Identification and Physical Properties

Ethylcyclopentadiene is a cyclic olefin that exists as a monomer (C₇H₁₀) and readily undergoes a Diels-Alder reaction with itself to form a more stable dimer, diethyldicyclopentadiene (B3031931) (C₁₄H₂₀).[1] Commercially, it is often supplied as this mixture of isomers.[1][2] It is critical to understand the properties of both forms, as the monomer can be regenerated from the dimer upon heating.[3]

Table 1: Physical and Chemical Properties of Ethylcyclopentadiene Monomer and Dimer

| Property | Ethylcyclopentadiene Monomer (C₇H₁₀) | Diethyldicyclopentadiene (Dimer) (C₁₄H₂₀) |

| CAS Number | 22516-11-6, 26519-92-6[4][5][6][7] | 307496-25-9[2][8][9] |

| Molecular Weight | 94.15 g/mol [4][6] | 188.31 g/mol [1][2][8] |

| Appearance | Colorless liquid[10] | Colorless to slightly yellow liquid[1][2][8][11] |

| Boiling Point | Data not consistently available | ~191 °C (lit.)[1][2][9][11] |

| Flash Point | Data not consistently available | ~85 °C (185 °F)[9][11] |

| Density | Data not available | ~0.924 g/mL at 25 °C (lit.)[9][11] |

| Solubility | Insoluble in water[10] | Data not available |

Hazard Identification and Classification

The primary hazards associated with ethylcyclopentadiene and its dimer are flammability and irritation. The dimer is classified as a combustible liquid and can cause skin, eye, and respiratory irritation.[2][5][8]

Table 2: GHS Hazard Classification for Diethyldicyclopentadiene

| Hazard Class | Hazard Statement |

| Flammable Liquids | H227: Combustible liquid[2][8] |

| Skin Corrosion/Irritation | H315: Causes skin irritation[2][8] |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation[2][8] |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation[2][8] |

Toxicological Assessment

Specific quantitative toxicological data for ethylcyclopentadiene, such as LD50 (lethal dose, 50%) and LC50 (lethal concentration, 50%), are not available in the reviewed literature.[8][14][15] However, the toxicological profile can be inferred from its parent compound, cyclopentadiene, and its derivatives.

Cyclopentadiene is known to be an irritant to the eyes, skin, and respiratory tract.[12][13][16] Prolonged exposure to cyclopentadiene has been associated with potential damage to the liver and kidneys.[16] It can also cause skin allergies upon repeated contact.[12][16] Given these properties, it is prudent to assume that ethylcyclopentadiene poses similar risks.

Table 3: Summary of Toxicological Data

| Endpoint | Ethylcyclopentadiene (Monomer/Dimer) | Cyclopentadiene (for reference) |

| Acute Oral Toxicity (LD50) | No data available | No data available |

| Acute Dermal Toxicity (LD50) | No data available | No data available |

| Acute Inhalation Toxicity (LC50) | No data available | No data available |

| Primary Hazards | Skin, eye, and respiratory irritation.[2][8] | Skin, eye, and respiratory irritation.[12][13][16] |

| Target Organs | Respiratory system.[2][8] Potential for liver and kidney effects (inferred). | Liver, kidneys.[16] |

Proposed Toxicological Signaling Pathway

While no specific signaling pathways for ethylcyclopentadiene have been elucidated, a generalized pathway for cellular damage due to irritant exposure can be proposed. This involves the activation of cellular stress responses and inflammatory cascades.

Caption: Proposed pathway for ethylcyclopentadiene-induced cellular irritation.

Reactivity and Stability

Ethylcyclopentadiene monomer readily dimerizes, a reaction that is exothermic and can be accelerated by heat or catalysts.[10][13] The dimer is more stable but can revert to the monomer at high temperatures. Like cyclopentadiene, ethylcyclopentadiene may form explosive peroxides upon exposure to air over time.[13]

-

Incompatible Materials: Strong oxidizing agents, strong acids.[8]

-

Conditions to Avoid: Heat, sparks, open flames, direct sunlight, and exposure to air and moisture.[8]

-

Hazardous Decomposition Products: Upon combustion, it may produce carbon oxides (CO, CO₂) and other irritating and toxic fumes.[8]

Safety Precautions and Handling

Due to its flammability and irritant nature, strict safety protocols must be followed when handling ethylcyclopentadiene.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

-

An eyewash station and safety shower must be readily accessible.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure risk.

Caption: Logical workflow for selecting appropriate PPE.

Handling and Storage

-

Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent peroxide formation and dimerization.

-

Keep away from all ignition sources; "No Smoking" policies should be strictly enforced.

-

Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials.[14]

-

Ground and bond containers when transferring material to prevent static discharge.

Emergency Procedures

First Aid Measures

Table 4: First Aid Procedures for Ethylcyclopentadiene Exposure

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8] |

Spill and Leak Procedures

In the event of a spill, the primary concerns are ignition and exposure.

Caption: Workflow for responding to an ethylcyclopentadiene spill.

Experimental Protocols for Safety Assessment

While specific experimental data for ethylcyclopentadiene is lacking, standardized test methods should be used to characterize its hazards. Below are detailed methodologies for key experiments.

Flash Point Determination (Closed-Cup Method)

This protocol is based on standard methods such as ASTM D93 for Pensky-Martens Closed Cup Testers.[3]

Objective: To determine the lowest temperature at which the vapors of ethylcyclopentadiene will ignite.

Methodology:

-

A sample of ethylcyclopentadiene is placed in a temperature-controlled test cup of a Pensky-Martens apparatus.[17]

-

The cup is sealed with a lid containing an ignition source (e.g., a small flame or electric sparker) and a shutter mechanism.[17]

-

The sample is heated at a slow, constant rate while being stirred.

-

At regular temperature intervals, the stirring is stopped, and the ignition source is applied to the vapor space by opening the shutter.

-

The flash point is the lowest temperature, corrected to a barometric pressure of 101.3 kPa, at which the application of the ignition source causes the vapors to ignite in a brief flash.[17]

Acute Oral Toxicity Assessment (Up-and-Down Procedure)

This protocol is based on the OECD Test Guideline 425.[18] This method is recommended for its use of fewer animals to estimate the LD50.

Objective: To determine the median lethal dose (LD50) of ethylcyclopentadiene following a single oral administration.

Methodology:

-

Animal Model: Typically, young adult female rats are used.[18] Animals are acclimatized to laboratory conditions before the study.

-

Dose Selection: A preliminary estimate of the LD50 is made based on available data for similar compounds. The first animal is dosed at a level just below this estimate.

-

Administration: The test substance is administered by gavage in a single dose. Animals should be fasted prior to dosing.[18]

-

Sequential Dosing: Animals are dosed one at a time, typically at 48-hour intervals.[18]

-

If an animal survives, the dose for the next animal is increased by a set factor (e.g., 3.2x).

-

If an animal dies, the dose for the next animal is decreased by the same factor.

-

-

Observation: Animals are observed for mortality and signs of toxicity with special attention during the first 4 hours and then daily for at least 14 days.[18] Body weight is recorded weekly.

-

Data Analysis: The LD50 is calculated from the results using the maximum likelihood method. This provides a point estimate of the LD50 and its confidence interval.[18]

Caption: Standard experimental workflows for safety parameter determination.

Conclusion

Ethylcyclopentadiene is a valuable chemical intermediate with notable hazards, primarily related to its flammability and irritant properties. The tendency of the monomer to dimerize and potentially form peroxides requires careful handling and storage under an inert atmosphere. While specific toxicological data are limited, the known effects of its parent compound, cyclopentadiene, suggest that appropriate engineering controls and personal protective equipment are essential to prevent skin, eye, and respiratory irritation, and to mitigate the potential for systemic effects. Adherence to the safety protocols and emergency procedures outlined in this guide is crucial for the safe handling of ethylcyclopentadiene in a research and development setting.

References

- 1. Buy Diethyldicyclopentadiene,mixture of isomers | 307496-25-9 [smolecule.com]

- 2. Diethyldicyclopentadiene | Ethylcyclopentadiene dimer | (C2H5C5H5)2 – Ereztech [ereztech.com]

- 3. precisionlubrication.com [precisionlubrication.com]

- 4. ethylcyclopentadiene | CAS#:22516-11-6 | Chemsrc [chemsrc.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 1-Ethyl-1,3-cyclopentadiene | CAS No- 26519-92-6 | Simson Pharma Limited [simsonpharma.com]

- 7. Ethylcyclopentadiene | C7H10 | CID 528166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ereztech.com [ereztech.com]

- 9. Diethyldicyclopentadiene mixture of isomers | CAS 307496-25-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 10. Cyclopentadiene | C5H6 | CID 7612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chembk.com [chembk.com]

- 12. nj.gov [nj.gov]

- 13. ICSC 0857 - CYCLOPENTADIENE [inchem.org]

- 14. 1,3-Cyclopentadiene, 1-ethyl- Safety Data Sheets(SDS) lookchem [lookchem.com]

- 15. echemi.com [echemi.com]

- 16. Cyclopentadiene | Wisconsin Department of Health Services [dhs.wisconsin.gov]

- 17. almaaqal.edu.iq [almaaqal.edu.iq]

- 18. oecd.org [oecd.org]

Methodological & Application

Application Notes and Protocols: Use of Ethylcyclopentadiene in Organometallic Compound Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of organometallic compounds derived from ethylcyclopentadiene (EtCp). The inclusion of an ethyl group on the cyclopentadienyl (B1206354) (Cp) ring modifies the steric and electronic properties of the ligand, influencing the stability, reactivity, and catalytic activity of the resulting metal complexes. This document outlines detailed experimental protocols for the synthesis of various ethylcyclopentadienyl complexes and summarizes their key quantitative data.

Introduction to Ethylcyclopentadienyl Ligands

The ethylcyclopentadienyl ligand is a versatile building block in organometallic chemistry. Similar to the parent cyclopentadienyl ligand, it forms stable complexes with a wide range of transition metals. The ethyl substituent introduces increased lipophilicity and alters the electronic profile through its electron-donating inductive effect, which can enhance the catalytic performance of the metal center in various transformations.[1]

Synthesis of Ethylcyclopentadienyl Metal Complexes

The primary synthetic route to ethylcyclopentadienyl metal complexes involves the reaction of a metal halide with an alkali metal salt of ethylcyclopentadiene, typically ethylcyclopentadienylsodium or ethylcyclopentadienyllithium. This salt metathesis reaction is a widely applicable method for the formation of M-Cp bonds.

Preparation of Ethylcyclopentadienylsodium (Na(EtCp))

A crucial first step in the synthesis of many ethylcyclopentadienyl metal complexes is the deprotonation of ethylcyclopentadiene to form the corresponding sodium salt.

Experimental Protocol: Synthesis of Ethylcyclopentadienylsodium

-

Materials:

-

Ethylcyclopentadiene (EtC₅H₅)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

-

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), a suspension of sodium hydride (1.0 eq) in anhydrous THF is prepared in a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser.

-

The mineral oil from the NaH dispersion is removed by washing with anhydrous hexane (B92381).

-

Ethylcyclopentadiene (1.0 eq) is added dropwise to the stirred suspension at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 4-6 hours, or until the evolution of hydrogen gas ceases.

-

The resulting solution of ethylcyclopentadienylsodium in THF can be used directly in subsequent reactions. The concentration can be determined by titration of an aliquot.

-

Representative Organometallic Compounds from Ethylcyclopentadiene

Bis(ethylcyclopentadienyl)iron(II) ((EtCp)₂Fe)

Bis(ethylcyclopentadienyl)iron, an analog of ferrocene, is a stable 18-electron sandwich compound.

Experimental Protocol: Synthesis of Bis(ethylcyclopentadienyl)iron(II)

-

Materials:

-

Iron(II) chloride (FeCl₂, anhydrous)

-

Ethylcyclopentadienylsodium (Na(EtCp)) solution in THF

-

Anhydrous diethyl ether (Et₂O)

-

Hexane

-

-

Procedure:

-

To a stirred solution of anhydrous iron(II) chloride (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, a solution of ethylcyclopentadienylsodium (2.0 eq) in THF is added dropwise.

-

The reaction mixture is stirred at room temperature overnight.

-

The solvent is removed under reduced pressure.

-

The resulting solid residue is extracted with hexane.

-

The hexane extract is filtered, and the solvent is evaporated to yield crude bis(ethylcyclopentadienyl)iron as a dark orange oil or low-melting solid.

-

Purification can be achieved by vacuum distillation or column chromatography on alumina.